methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

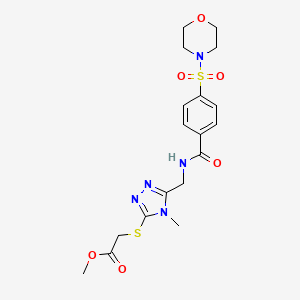

Methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound featuring a morpholinosulfonyl benzamido moiety and a methyl thioacetate group. Its structure combines a 1,2,4-triazole core, known for diverse pharmacological applications, with a sulfonamide-linked morpholine ring, which enhances solubility and bioavailability. The methyl ester group may influence metabolic stability compared to free carboxylic acids or salt forms.

Properties

IUPAC Name |

methyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O6S2/c1-22-15(20-21-18(22)30-12-16(24)28-2)11-19-17(25)13-3-5-14(6-4-13)31(26,27)23-7-9-29-10-8-23/h3-6H,7-12H2,1-2H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEARVWODGNOEGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity profiles of this compound, highlighting relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C18H23N5O6S2 and features several functional groups that contribute to its biological activity. The synthesis typically involves the reaction of morpholinosulfonyl derivatives with triazole and thioacetate components, employing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The morpholinosulfonyl group is known to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in various disease models .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range .

| Compound Type | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Triazole Derivative | HCT-116 | 1.9 |

| Triazole Derivative | MCF-7 | 2.3 |

| Doxorubicin | HCT-116 | 3.23 |

Antiviral Activity

Additionally, this compound has been explored for antiviral applications. Compounds in this class have demonstrated protective effects against viral infections like Tobacco Mosaic Virus (TMV), showcasing a promising EC50 value compared to established antiviral agents .

Study on Anticancer Properties

In a study evaluating the anticancer efficacy of similar morpholino derivatives, compounds were synthesized and tested against various cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively through apoptosis pathways. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells .

Investigation of Antiviral Effects

Another research effort focused on the antiviral potential of triazole-containing compounds. The study utilized a series of synthesized analogs to assess their efficacy against viral replication in vitro. Results indicated that certain derivatives exhibited significant inhibition rates, suggesting that this compound could serve as a lead compound for further antiviral drug development .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the morpholinosulfonyl group exhibit promising antimicrobial properties. Studies have shown that derivatives of methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can inhibit the growth of various bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Research

The compound has been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the triazole moiety is thought to enhance its bioactivity by interacting with specific cellular targets involved in cancer progression .

Enzyme Inhibition

Studies have highlighted the ability of this compound to act as an inhibitor of certain enzymes that are crucial in metabolic pathways. For instance, it has been evaluated as a potential inhibitor of 5-lipoxygenase, which is involved in inflammatory responses . This suggests its utility in developing anti-inflammatory drugs.

Biological Research

Biochemical Probes

Due to its unique structural features, this compound can serve as a biochemical probe for studying enzyme mechanisms and protein interactions. Its ability to modify biological activity makes it a valuable tool in molecular biology .

In Vivo Studies

Animal models have been used to test the efficacy and safety of this compound. Preliminary results indicate that it may have favorable pharmacokinetic properties, which are essential for therapeutic applications .

Industrial Applications

Synthesis of Specialty Chemicals

this compound is utilized as an intermediate in the synthesis of various specialty chemicals. Its unique functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis .

Agricultural Chemistry

The compound's potential as a pesticide or herbicide has been explored due to its biological activity against certain pests and pathogens affecting crops. This application could lead to the development of more effective agricultural treatments .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of methyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves multi-step reactions focusing on triazole core formation, thioether linkage, amide coupling, and esterification.

Triazole Core Formation

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazides or hydrazide intermediates. For example:

-

Hydrazide Cyclization : Reaction of thiocarbohydrazides with carboxylic acid derivatives under basic conditions forms the triazole scaffold .

-

Microwave-Assisted Synthesis : Microwave irradiation in the presence of SiO₂ accelerates cyclization, improving regioselectivity and yield .

Amide Coupling

The 4-(morpholinosulfonyl)benzamido group is attached through amide bond formation:

-

Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF facilitate coupling between 4-(morpholinosulfonyl)benzoic acid and the aminomethyl-triazole intermediate .

-

Conditions : Reactions proceed at 0–25°C for 4–6 hours, yielding 63–71% .

Esterification

The methyl ester is introduced early in the synthesis via Fischer esterification or coupling of the carboxylic acid with methanol using acid catalysts .

Sulfonamide Oxidation

The morpholinosulfonyl group is synthesized by oxidizing a sulfide precursor:

-

Oxidizing Agents : MnO₂ or H₂O₂ in acetic acid converts the sulfide to a sulfone .

-

Regioselectivity : Catalyst-free conditions favor selective oxidation .

Hydrolysis Reactions

-

Ester Hydrolysis : Under basic conditions (NaOH/EtOH), the methyl ester hydrolyzes to the carboxylic acid .

-

Amide Stability : The benzamido group resists hydrolysis under physiological pH but degrades in strong acids/bases.

pH-Dependent Stability

-

Acidic Conditions (pH < 3) : Ester hydrolysis dominates, generating 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid .

-

Basic Conditions (pH > 10) : Amide bond cleavage occurs, yielding 4-(morpholinosulfonyl)benzoic acid and aminomethyl-triazole derivatives.

Thermal Stability

Key Reaction Parameters

Solvent Optimization

-

Polar aprotic solvents (DMF, THF) enhance reaction rates for nucleophilic substitutions and couplings .

-

Non-polar solvents (xylene) improve regioselectivity in cyclization steps .

Triazole Cyclization

Proceeds via a [3+2] cycloaddition mechanism, where a nitrile imine intermediate reacts with a thiourea derivative .

Thioether Formation

Follows an SN2 pathway, with the thiolate anion attacking the electrophilic carbon of methyl bromoacetate.

Oxidative Sulfonylation

MnO₂ abstracts a sulfur electron, forming a sulfoxide intermediate that further oxidizes to the sulfone .

Comparative Analysis of Methodologies

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 20–30 minutes |

| Yield | 65–70% | 75–80% |

| Regioselectivity | Moderate (1:2) | High (1:4) |

| Energy Consumption | High | Low |

Degradation Pathways

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural differentiators include:

- Methyl Ester vs. Carboxylic Acid/Salts: Sodium or potassium salts of analogous triazole acetates (e.g., sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate; ) exhibit higher polarity, which may enhance renal clearance but reduce membrane permeability compared to the methyl ester .

Table 1: Substituent Comparison

Spectral and Physicochemical Properties

- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in the target compound confirm thione tautomer dominance, consistent with triazole-thiones in .

- NMR Data : Methyl ester protons (~3.7 ppm) and morpholine ring protons (~3.5–4.0 ppm) align with signals in analogous compounds (e.g., : δ 3.7 ppm for methyl groups) .

Table 2: Selected Physical Properties

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a 1,2,4-triazole core through intramolecular cyclization of thiosemicarbazides or hydrazides . For example, reacting a morpholinosulfonyl-substituted benzamide intermediate with methyl isothiocyanate under reflux in ethanol (70 mmol scale) generates the triazole-thiol precursor . Subsequent alkylation with methyl chloroacetate in aqueous medium (pH 7–8) yields the target ester. Key conditions to optimize include:

- Temperature control (reflux at 80°C for cyclization) .

- Solvent selection (ethanol/water mixtures improve solubility of intermediates) .

- Purification via crystallization from methanol/propan-2-ol (1:1) to isolate high-purity product .

Yields can exceed 60% when reaction times are extended to 8–12 hours for cyclization steps .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- Elemental analysis to verify stoichiometry (accuracy within ±0.3%) .

- IR spectroscopy to identify key functional groups (e.g., C=O at 1700–1720 cm⁻¹, S=O at 1150–1250 cm⁻¹) .

- ¹H/¹³C NMR to resolve methyl (δ 2.5–3.0 ppm), morpholine (δ 3.5–3.7 ppm), and aromatic protons (δ 7.2–8.1 ppm) .

- HPLC-DAD for purity assessment (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Method validation should include linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) per ICH guidelines .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

- Methodological Answer :

- Solubility : Tested in water, DMSO, and ethanol using shake-flask method (24 hrs equilibration, HPLC quantification) .

- Stability : Conduct forced degradation studies under acidic/alkaline (0.1M HCl/NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- LogP : Determine via reverse-phase HPLC (octanol-water partition coefficient estimated using calibration curves) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stability during synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways and transition states . For example:

- Reactivity : Predict electron density at sulfur atoms to prioritize alkylation sites .

- Tautomeric equilibria : Analyze thione-thiol tautomer stability using Gibbs free energy comparisons .

Computational tools like Gaussian or ORCA integrate with experimental data to refine synthetic routes, reducing trial-and-error by 30–50% .

Q. What strategies resolve discrepancies between theoretical and experimental data (e.g., tautomerism, crystal structure)?

- Methodological Answer :

- Tautomerism : Use variable-temperature NMR (VT-NMR) to monitor proton shifts and confirm dominant tautomers . X-ray crystallography provides definitive proof of solid-state structures .

- Crystal packing : Compare computed (Mercury software) and experimental XRD data to identify hydrogen-bonding networks influencing stability .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate computational predictions (bond lengths, angles) with experimental results .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the morpholinosulfonyl group with piperazine or thiomorpholine to modulate solubility .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (triazole N-atoms) and hydrophobic regions (benzamido group) .

- In vitro assays : Test analogs for antimicrobial activity (MIC against S. aureus and C. albicans) and compare with parent compound .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

- Methodological Answer :

- LC-MS/MS : Detect impurities at <0.1% levels using MRM mode (e.g., m/z 450 → 320 for the parent ion) .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd, Ni) from synthesis .

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed (CHIRALPAK® AD-H column) .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use CLSI guidelines for MIC determinations to minimize variability .

- Control variables : Re-test compounds under identical conditions (e.g., pH 7.4, 37°C) .

- Meta-analysis : Pool data from multiple studies (e.g., 12 compounds in ) to identify trends using ANOVA or Tukey’s HSD test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.